Anti-HBV Activity and Selectivity of ANPH Compared to Reference Capsid Assembly Modulators (CAMs)
Acetophenone 4-nitrophenylhydrazone (ANPH) was identified as a novel class II capsid assembly modulator (CAM) for Hepatitis B virus (HBV). [1] It exhibited an EC50 of 1.06 µM for inhibiting HBV genome replication in HepG2.2.15 cells, with a CC50 > 100 µM, indicating a high therapeutic window (Selectivity Index > 94). [1] While reference CAMs like JNJ-6379 (EC50 = 0.054 µM) or NVR 3-778 (EC50 = 0.40 µM) demonstrate higher potency, ANPH is distinguished by its unique, simple chemical scaffold which induces the formation of morphologically normal, empty capsids, a distinct mechanism from Class I CAMs like GLS4 which produce abnormal capsids. [1] This mechanistic difference provides a valuable orthogonal tool for probing HBV core protein function and offers a distinct starting point for drug development compared to more potent but structurally complex CAMs. [1]
| Evidence Dimension | Antiviral Potency and Selectivity |
|---|---|
| Target Compound Data | EC50 = 1.06 µM, CC50 > 100 µM |
| Comparator Or Baseline | JNJ-6379 (EC50 = 0.054 µM), NVR 3-778 (EC50 = 0.40 µM) |
| Quantified Difference | Selectivity Index > 94 for ANPH. Potency is lower but scaffold simplicity and mechanism differ. |
| Conditions | HepG2.2.15 cell line (HBV replication assay) |
Why This Matters
This data confirms a high therapeutic index, validating its use as a selective chemical probe for HBV capsid assembly studies where a simple, well-defined chemical structure is advantageous for SAR studies.
- [1] Yamasaki, M. et al. Acetophenone 4-nitrophenylhydrazone inhibits Hepatitis B virus replication by modulating capsid assembly. Virus Research, 2021, 306, 198565. View Source
